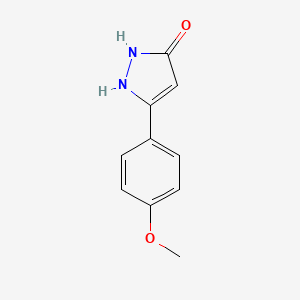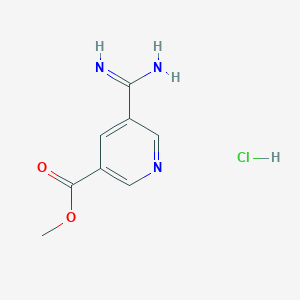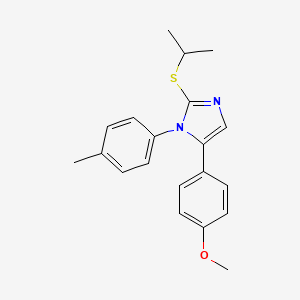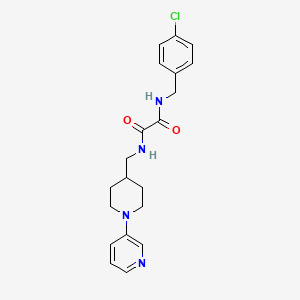
5-(4-Methoxy-phenyl)-2H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-phenyl)-2H-pyrazol-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPO and has a molecular formula of C10H10N2O2. MPPO is a pyrazolone derivative and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of MPPO is not well understood. However, it has been reported to act as a radical scavenger and an antioxidant. MPPO has also been reported to inhibit the formation of reactive oxygen species (ROS) and protect cells from oxidative stress.
Biochemical and Physiological Effects:
MPPO has been reported to have various biochemical and physiological effects. It has been reported to protect cells from oxidative stress-induced damage and inhibit the formation of ROS. MPPO has also been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPO in lab experiments is its high purity and stability. MPPO is also readily available and relatively inexpensive. However, one of the limitations of using MPPO is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPPO. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPPO has been reported to have neuroprotective effects and may have potential applications in the treatment of these diseases. Another potential direction is to study the mechanism of action of MPPO and its potential interactions with other compounds. This may provide insight into its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of MPPO involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This method has been reported to yield MPPO with a purity of over 98%.
Applications De Recherche Scientifique
MPPO has been extensively studied for its potential applications in various fields of science. One of the most significant applications of MPPO is its use as a reagent in organic synthesis. MPPO has been reported to be an effective reagent for the synthesis of various pyrazolone derivatives, which have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSXXRXAHKMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)


![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)
![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)

![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)
